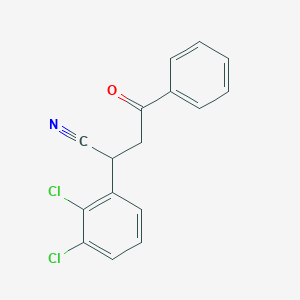

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photocatalytic Oxidation Pathways : A study focused on the photocatalytic oxidation of related compounds by CdS in acidic and basic aqueous solutions. This research is significant in understanding the behavior of similar compounds in environmental contexts (Tang & Huang, 1995).

Molecular Structure and Spectroscopic Characterization : Research was conducted on the molecular structure, spectroscopic characterization, and bonding of related nitrile and carbonyl complexes. This study provides insights into the structural and electronic properties of similar compounds (Wazzan, Al-Qurashi & Faidallah, 2016).

Advanced Oxidation Processes : The compound was studied in the context of advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle. This research is relevant for understanding its potential application in environmental remediation (Bokare & Choi, 2011).

Synthesis and Reactions : A study on the preparation of related 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride was conducted. This is crucial for understanding synthetic applications and chemical reactions of similar compounds (Freeman, Kim & Rodríguez, 1992).

Photochemical Reactions : Research on the photochemical reactions involved in the total mineralization of 2,4-D by Fe3+/H2O2/UV systems was conducted. This study is important for understanding the degradation and environmental fate of similar compounds (Sun & Pignatello, 1993).

Electrochemical Oxidation : The mineralization of 2,4-D by advanced electrochemical oxidation processes was studied, providing insights into potential waste treatment applications for similar compounds (Brillas, Calpe & Casado, 2000).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with certain enzymes and receptors

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification . More research is needed to confirm these hypotheses.

Biochemical Pathways

Compounds with similar structures have been reported to modulate various signaling pathways, such as the ras/erk signaling pathway

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its structural similarity to other compounds, it may have potential effects on cell growth, differentiation, and apoptosis . More research is needed to confirm these effects.

Propiedades

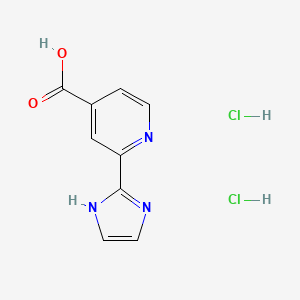

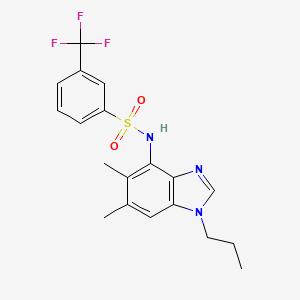

IUPAC Name |

2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO/c17-14-8-4-7-13(16(14)18)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGQTYVITZDXHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

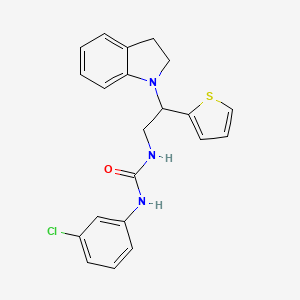

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)